molecular formula C8H16O2 B6227011 1-(tert-butoxy)butan-2-one CAS No. 86690-85-9

1-(tert-butoxy)butan-2-one

Cat. No.: B6227011
CAS No.: 86690-85-9
M. Wt: 144.2
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Description

1-(tert-Butoxy)butan-2-one (CAS: Not listed in search results

Properties

CAS No.

86690-85-9

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Tert Butoxy Butan 2 One and Analogues

Strategies for Carbonyl Group Introduction

This section details methods where the primary synthetic challenge is the formation of the ketone functional group, assuming the tert-butoxy (B1229062) moiety is already present in the precursor molecule.

Oxidation Pathways for Precursors

A reliable and common method for the synthesis of ketones is the oxidation of secondary alcohols. In this approach, the precursor molecule, 1-(tert-butoxy)butan-2-ol, is oxidized to yield the target compound, 1-(tert-butoxy)butan-2-one. The precursor alcohol can be synthesized through the ring-opening of 1,2-epoxybutane (B156178) with potassium tert-butoxide.

The oxidation of the secondary alcohol to the ketone can be accomplished using a variety of modern oxidizing agents. These reagents are often selected based on their selectivity, mildness of reaction conditions, and ease of product purification. Tertiary alcohols are generally resistant to oxidation without the cleavage of carbon-carbon bonds. chemistryviews.orgbyjus.com

Key reagents for the oxidation of secondary alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (CrO₃ in aqueous sulfuric acid), as well as non-chromium-based methods like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. chemistryviews.orglibretexts.orgchemguide.co.uk Each of these methods offers distinct advantages regarding reaction conditions and substrate tolerance.

Oxidizing Agent/SystemTypical Solvent(s)General Reaction ConditionsKey Features
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureMild conditions, avoids over-oxidation of primary alcohols.
Jones Reagent (CrO₃/H₂SO₄/Acetone)Acetone (B3395972)0°C to Room TemperatureStrong oxidant, acidic conditions. libretexts.org
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)Low Temperature (-78°C to RT)Metal-free, mild, requires careful temperature control. chemistryviews.org
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMetal-free, neutral pH, commercially available reagent. chemistryviews.org

Hydration Reactions of Alkynes

The introduction of a carbonyl group can also be achieved through the hydration of an alkyne. For the synthesis of this compound, the logical precursor would be 1-tert-butoxy-2-butyne. The hydration of terminal or unsymmetrical internal alkynes proceeds via Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. chemistrysteps.comlibretexts.org

The initial product of this hydration is an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form. libretexts.orgjove.com This keto-enol tautomerization is a key step in forming the final ketone product.

Two primary methods for alkyne hydration are acid-catalyzed hydration using mercuric salts and hydroboration-oxidation. For producing a ketone from a terminal alkyne, the mercury(II)-catalyzed method is preferred as it follows Markovnikov regioselectivity. libretexts.orgvedantu.com

Oxymercuration-Demercuration : This method involves the reaction of the alkyne with water in the presence of a strong acid (like sulfuric acid) and a mercury(II) salt (such as HgSO₄) as a catalyst. jove.comkhanacademy.org The reaction forms a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon. jove.comyoutube.com Subsequent deprotonation and tautomerization yield the ketone.

ReactionReagent SystemIntermediateRegioselectivity
OxymercurationH₂O, H₂SO₄, HgSO₄EnolMarkovnikov Addition
Hydroboration-Oxidation1. BH₃ or R₂BH; 2. H₂O₂, NaOHEnolAnti-Markovnikov Addition

Applying the oxymercuration conditions to 1-tert-butoxy-2-butyne would lead to the formation of an enol intermediate that tautomerizes to this compound.

Acylation and Condensation Approaches

Acylation reactions provide a direct method for forming ketones by creating a new carbon-carbon bond. A plausible route to this compound involves the reaction of an organometallic reagent containing the ethyl group with an acylating agent possessing the tert-butoxyacetyl moiety.

A common example of this strategy is the reaction of an acyl chloride with a Grignard reagent. acs.org Specifically, tert-butoxyacetyl chloride could be reacted with ethylmagnesium bromide. A significant challenge in this reaction is the potential for the highly reactive Grignard reagent to add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. organic-chemistry.orgchemistrysteps.com However, modern protocols have been developed to moderate the reactivity of the Grignard reagent, often by using specific ligands or conducting the reaction at low temperatures, which allows for the isolation of the ketone in high yield. acs.orgorganic-chemistry.orgwisc.edu

Alternatively, less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, can be used. chemistrysteps.combyjus.com Dialkylcuprates, for instance, are known to react with acyl chlorides to produce ketones without significant further reaction. chemistrysteps.com

Organometallic ReagentAcylating AgentKey ConsiderationTypical Product
Ethylmagnesium Bromide (Grignard)tert-Butoxyacetyl ChlorideOver-addition can occur, leading to a tertiary alcohol. chemistrysteps.comKetone (under controlled conditions)
Diethylcadmiumtert-Butoxyacetyl ChlorideLess reactive than Grignard reagents, reduces over-addition.Ketone
Lithium Diethylcuprate (Gilman)tert-Butoxyacetyl ChlorideSelective for ketone formation; does not react with the ketone product. chemistrysteps.comKetone

Approaches to tert-Butoxy Ether Formation

These strategies focus on creating the C-O-C ether linkage, specifically introducing the bulky tert-butyl group onto a pre-existing four-carbon backbone that already contains the ketone or a precursor to it.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. When synthesizing tert-butyl ethers, the choice of reactants is critical. The reaction of a primary alkoxide with a tertiary alkyl halide (like tert-butyl bromide) is not effective, as elimination (E2) becomes the major reaction pathway due to the steric hindrance of the tertiary halide.

Therefore, the more successful approach involves the reaction of a tertiary alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve reacting sodium or potassium tert-butoxide with a 1-halo-butan-2-one, such as 1-bromo-butan-2-one or 1-chloro-butan-2-one. The precursor, 1-chloro-butan-2-one, can be synthesized from 4-hydroxy-2-butanone (B42824) by reaction with thionyl chloride. google.com

AlkoxideAlkyl HalidePrimary MechanismExpected Major Product
Sodium Ethoxidetert-Butyl BromideE2 EliminationIsobutylene (B52900)
Sodium tert-Butoxide1-BromobutaneSₙ2 SubstitutionButyl tert-butyl ether
Sodium tert-Butoxide1-Bromo-butan-2-oneSₙ2 SubstitutionThis compound

Alkylation Reactions with tert-Butylation Reagents

An alternative to the Williamson synthesis is the direct tert-butylation of a precursor alcohol, in this case, 1-hydroxybutan-2-one (B1215904). This approach avoids the need for a halide leaving group and can often be performed under milder conditions.

One common method is the acid-catalyzed addition of isobutylene to the alcohol. youtube.com In the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), isobutylene is protonated to form a stable tert-butyl carbocation. This carbocation is then attacked by the hydroxyl group of 1-hydroxybutan-2-one to form the desired tert-butyl ether. academie-sciences.frgoogle.com

More recently, specialized tert-butylating agents have been developed that operate under very mild and non-reversible conditions. One such reagent is tert-butyl 2,2,2-trichloroacetimidate. medchemexpress.comsigmaaldrich.com This reagent, when activated by a catalytic amount of a Lewis or Brønsted acid (like boron trifluoride etherate or triflimide), allows for the efficient tert-butylation of alcohols, including those with sensitive functional groups. researchgate.netorganic-chemistry.orgthieme-connect.com

tert-Butylation ReagentSubstrateCatalyst/ConditionsKey Advantage
Isobutylene1-Hydroxybutan-2-oneStrong Acid (e.g., H₂SO₄)Atom economical, uses inexpensive reagents.
tert-Butyl 2,2,2-trichloroacetimidate1-Hydroxybutan-2-oneLewis Acid (e.g., BF₃·OEt₂) or Brønsted AcidMild, non-reversible, high yields, tolerates sensitive groups. medchemexpress.comorganic-chemistry.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)1-Hydroxybutan-2-oneMg(ClO₄)₂Mild reaction conditions. organic-chemistry.org

Direct Etherification from Olefins and Alcohols

The direct etherification of olefins with alcohols represents an atom-economical approach to the synthesis of ethers. While specific literature detailing the direct synthesis of this compound from an olefin precursor like 1-buten-2-ol (B14168027) and tert-butanol (B103910) is not prevalent, the principles of acid-catalyzed etherification are well-established. Generally, this transformation involves the protonation of the double bond of the olefin to generate a carbocation, which is then trapped by the alcohol.

In a related context, the etherification of alcohols with other alcohols, often requiring one to be activated, is a common strategy. For instance, the use of tert-butanol in the presence of an acid catalyst can form a tert-butyl ether with a more reactive alcohol. The reaction of an appropriate precursor, such as 1-hydroxybutan-2-one, with tert-butanol under acidic conditions could provide a viable route to this compound. Challenges in such direct approaches include the potential for side reactions, such as elimination and rearrangement, particularly with tertiary alcohols like tert-butanol which can readily form isobutylene under acidic conditions.

Recent advancements in catalysis have explored various solid acid catalysts, such as ion-exchange resins and zeolites, to improve selectivity and facilitate catalyst recovery in etherification reactions. For example, the etherification of glycerol (B35011) with tert-butanol has been studied using catalysts like Amberlyst-15. mdpi.com These heterogeneous catalysts can minimize side reactions and contribute to more sustainable processes.

Convergent and Divergent Synthetic Pathways

Total Synthesis Applications Utilizing this compound as a Key Intermediate

While no total syntheses explicitly report the use of this compound as a key intermediate, the structural motif of an α-alkoxy ketone is present in numerous natural products. The strategic incorporation of such a moiety is crucial for building molecular complexity. The tert-butoxy group can serve as a bulky protecting group for a hydroxyl function, directing the stereochemical outcome of subsequent reactions, or it can be a key pharmacophore in a biologically active molecule.

For instance, in the synthesis of complex polyketides or macrolides, α-alkoxy ketone fragments are often introduced through aldol (B89426) reactions or the alkylation of enolates derived from simpler alkoxy ketone precursors. The tert-butoxy group in this compound would offer steric hindrance that could influence the diastereoselectivity of such reactions. Following its strategic use, the tert-butyl group can be removed under acidic conditions to reveal the free hydroxyl group for further functionalization.

The potential utility of this compound as a building block can be inferred from syntheses where similar α-alkoxy ketones are employed. These intermediates allow for the controlled construction of stereogenic centers and the elaboration of carbon skeletons in the total synthesis of natural products.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial for its application in asymmetric synthesis. The primary approaches involve the asymmetric alkylation of the ketone enolate or the use of chiral catalysts to direct transformations.

Asymmetric alkylation of the enolate of this compound can be achieved using chiral auxiliaries, chiral phase-transfer catalysts, or chiral ligands in metal-catalyzed reactions. The bulky tert-butoxy group can exert significant steric influence on the approach of the electrophile, potentially leading to high diastereoselectivity.

One common strategy involves the use of chiral imines or amides derived from the ketone, which then direct the stereoselective introduction of an alkyl group. Subsequent hydrolysis removes the chiral auxiliary to yield the α-alkylated chiral ketone. For example, the use of chiral N-sulfinyl imines has proven effective in the diastereoselective addition of organometallic reagents.

Metal-catalyzed asymmetric allylic alkylation of ketone enolates is another powerful tool. Catalytic systems based on palladium, iridium, or copper with chiral phosphine (B1218219) or N-heterocyclic carbene ligands have been shown to be effective for the enantioselective alkylation of α-alkoxy ketones.

Alkylation MethodCatalyst/AuxiliaryTypical ElectrophileExpected Outcome
Chiral AuxiliaryEvans oxazolidinonesAlkyl halideHigh diastereoselectivity
Phase-Transfer CatalysisCinchona alkaloid-derived catalystsAlkyl halideEnantiomerically enriched product
Metal-Catalyzed AlkylationPd, Ir, or Cu with chiral ligandsAllylic carbonateEnantio- and diastereoselective alkylation

Chiral catalysts can be employed in various transformations to generate chiral derivatives of this compound. Organocatalysis and transition-metal catalysis are the two major fields providing a plethora of options.

Chiral primary or secondary amine catalysts, such as those derived from proline, can activate ketones through the formation of a chiral enamine intermediate. This enamine can then react with electrophiles in a stereocontrolled manner. For the alkylation of an α-alkoxy ketone like this compound, the choice of catalyst and reaction conditions would be critical to overcome the steric bulk of the tert-butoxy group and achieve high enantioselectivity.

Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations, including the alkylation of ketones. organic-chemistry.org These catalysts can act as bifunctional reagents, activating both the nucleophile and the electrophile through hydrogen bonding.

Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation, reduction, and alkylation reactions. For example, a chiral ruthenium-diamine complex could be used for the asymmetric transfer hydrogenation of a prochiral α-alkylated derivative of this compound to furnish a chiral alcohol with high enantioselectivity.

Catalytic ApproachCatalyst TypeReaction TypePotential Chiral Product
OrganocatalysisChiral amine (e.g., proline-derived)Aldol or Mannich reactionChiral β-hydroxy or β-amino ketones
OrganocatalysisChiral phosphoric acidMichael additionChiral γ-keto esters or ketones
Transition-Metal CatalysisChiral Ru, Rh, or Ir complexesAsymmetric hydrogenationChiral α-alkoxy alcohols
Transition-Metal CatalysisChiral Cu or Ni complexesAsymmetric conjugate additionChiral α-alkoxy ketones with extended chains

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound focuses on improving efficiency, reducing waste, and using more environmentally benign reagents and conditions.

One green approach would be the use of catalytic methods over stoichiometric reagents. For instance, developing a robust catalytic direct etherification of 1-hydroxybutan-2-one with tert-butanol would be preferable to methods requiring activating agents that generate stoichiometric waste. The use of solid acid catalysts, which can be easily recovered and reused, aligns with green chemistry principles. mdpi.com

Another green strategy involves the use of safer solvents or solvent-free conditions. Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. Mechanochemistry, where reactions are induced by mechanical force in the absence of bulk solvents, is another emerging green technique that could potentially be applied. nih.gov

Furthermore, enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases or etherases could potentially be employed for the synthesis of this compound or its derivatives under mild conditions. Biocatalytic approaches often proceed with high enantioselectivity, providing a green route to chiral compounds. For example, the enzymatic oxidation of alcohols to ketones is a well-established green transformation. organic-chemistry.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom EconomyDirect addition reactions, such as catalytic etherification of an olefin.
Use of CatalysisEmploying recyclable solid acid catalysts or organocatalysts.
Benign SolventsUtilizing water, supercritical CO2, or solvent-free conditions.
Renewable FeedstocksSourcing starting materials like butanol from biomass.
BiocatalysisUsing enzymes for selective etherification or kinetic resolution.

Catalyst Development for Sustainable Production

The shift towards sustainable production of ketones and their analogues has spurred significant research into advanced catalyst development. The goal is to replace stoichiometric reagents and hazardous catalysts with more efficient, reusable, and environmentally benign alternatives.

One major area of focus is the use of heterogeneous catalysts, which are easily separated from the reaction mixture, enabling recycling and reducing waste. For instance, a sustainable pathway to ketones involves the ketonic decarboxylation of fatty acids using solid base catalysts like Mg/Al layered double hydroxides (LDH) and mixed metal oxides (MMO). mdpi.comresearchgate.net These materials have demonstrated high yields (up to 97%) at relatively low temperatures (250 °C). mdpi.comresearchgate.net Similarly, metal oxides such as ceria (CeO₂) and zirconia (ZrO₂) have been employed as robust catalysts for ketonization reactions, showing high conversion and selectivity. mdpi.comrsc.org The effectiveness of these catalysts is often attributed to their surface basicity and structural properties. rsc.org

Another innovative approach involves the use of Polyoxometalate (POM) catalysts for the aerobic oxidation of alkenes. yedarnd.cominnoget.com These catalysts are notable for their ability to use molecular oxygen (O₂), a green oxidant, to cleave carbon-carbon double bonds selectively to form ketones and aldehydes. yedarnd.cominnoget.com This method avoids the use of more hazardous oxidizing agents and can be applied to renewable feedstocks like unsaturated fatty acid derivatives. yedarnd.cominnoget.com

Photocatalysis represents a frontier in green synthesis. Researchers have developed visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones using cerium(III) chloride (CeCl₃) as a photosensitizer in water. chemistryviews.org This method is advantageous as it operates under mild, room-temperature conditions and utilizes air as the oxidant, making it both economical and environmentally friendly. chemistryviews.org For the synthesis of α-alkoxy ketone analogues, copper(II) triflate has been shown to be an effective catalyst for the reaction between (trimethylsilyloxy) acrylic esters and acetals, proceeding under mild conditions with good to excellent yields. researchgate.net

Table 1: Developments in Catalysts for Sustainable Ketone Synthesis

Catalyst Type Reaction Key Findings & Advantages
Layered Double Hydroxides (LDH) & Mixed Metal Oxides (MMO) Ketonic Decarboxylation High conversion and selectivity; catalysts are solid and reusable. Yields up to 97% have been reported. mdpi.comresearchgate.net
Polyoxometalates (POMs) Aerobic C-C Bond Cleavage Utilizes O₂ as a green oxidant; suitable for renewable feedstocks; highly selective product formation. yedarnd.cominnoget.com
Metal Oxides on Zirconia (e.g., MnO₂/ZrO₂) Ketonization of Fatty Acids Enhanced catalytic activity and yield due to the synergistic effect of the dopant and support. rsc.org
Cerium(III) Chloride (CeCl₃) Photocatalytic C-H Oxidation Uses visible light and air as an oxidant; reaction proceeds in water at room temperature. chemistryviews.org

| Copper(II) Triflate | Synthesis of γ-Alkoxy-α-keto Esters | Effective for forming α-alkoxy ketone structures under mild conditions with high yields. researchgate.net |

Solvent-Free or Environmentally Benign Reaction Media

Minimizing or replacing volatile organic solvents (VOCs) is a cornerstone of green chemistry. This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents like water.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste, simplifying purification processes, and often increasing reaction rates. Various synthetic transformations for producing ketones can be performed under these conditions. For example, the deprotection of acetals and ketals has been achieved using perchloric acid adsorbed on silica (B1680970) gel in solvent-free systems. organic-chemistry.org Similarly, the oxidation of α-aminophosphonates to α-ketophosphonates using zinc dichromate trihydrate proceeds efficiently at room temperature without a solvent. organic-chemistry.org Solid-state reactions, where reactants are mixed and ground together, also represent a form of solvent-free synthesis and have been used for the reduction of ketones. cmu.edu

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its unique properties can also enhance reaction rates and selectivity. A green Baeyer-Villiger oxidation method has been developed to convert cyclic ketones into lactones using Oxone in a buffered aqueous solution, avoiding hazardous peracids and organic solvents. organic-chemistry.org The synthesis of aromatic ketones via C-H oxidation has also been successfully performed in water, utilizing photocatalysis under an air atmosphere. chemistryviews.org Furthermore, various condensation reactions to form ketones and related structures have been shown to proceed efficiently in water, sometimes without the need for a catalyst. ijsr.in

Beyond water, other emerging green solvents are being investigated. For instance, cyclopentyl methyl ether (CPME) has been used as a more environmentally friendly alternative to traditional volatile organic solvents for the synthesis of β-nitro ketones. rsc.org Deep eutectic solvents (DES) are another class of novel media that are non-volatile, biodegradable, and can be tailored for specific reactions, offering a greener alternative to conventional solvents. researchgate.net

Table 2: Environmentally Benign and Solvent-Free Conditions for Ketone Synthesis

Condition/Medium Reaction Type Key Findings & Advantages
Solvent-Free (Neat/Solid-State) Oxidative Deamination, Deprotection Eliminates solvent waste, simplifies work-up, can lead to higher efficiency. organic-chemistry.orgcmu.edu
Water (Aqueous Media) Baeyer-Villiger Oxidation, C-H Oxidation Non-toxic, non-flammable, and abundant solvent; can enhance reaction rates and selectivity. chemistryviews.orgorganic-chemistry.org
Cyclopentyl Methyl Ether (CPME) Michael Addition Emerging "green solvent" with favorable properties, reducing reliance on traditional VOCs. rsc.org

| Deep Eutectic Solvents (DES) | N-Alkylation/Acylation | Avoids byproducts, increases yield, and reduces reaction time compared to conventional solvents. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Tert Butoxy Butan 2 One

Carbonyl Reactivity Studies

The chemical behavior of 1-(tert-butoxy)butan-2-one is largely dictated by the presence of the carbonyl group (C=O). The carbon atom of this group is electrophilic due to the higher electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. ksu.edu.salibretexts.orgstudy.com This inherent polarity governs the compound's participation in a variety of nucleophilic addition reactions. study.commasterorganicchemistry.commedlifemastery.com Furthermore, the protons on the alpha-carbon (the carbon atom adjacent to the carbonyl group) exhibit acidity, enabling enolate formation and subsequent reactions.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. ksu.edu.salibretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The subsequent protonation of the resulting alkoxide ion typically yields an alcohol. medlifemastery.com For this compound, these reactions provide pathways to synthesize a range of more complex molecules.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). odinity.compdvpmtasgaon.edu.in The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of this compound. davuniversity.org This addition results in the formation of a tetrahedral alkoxide intermediate. A subsequent workup step, typically involving the addition of water or a dilute acid, protonates the alkoxide to yield the final alcohol product, 1-(tert-butoxy)butan-2-ol. odinity.comdavuniversity.org

While both NaBH₄ and LiAlH₄ can effectively reduce ketones, LiAlH₄ is a significantly stronger reducing agent. pdvpmtasgaon.edu.indavuniversity.org However, for the reduction of a simple ketone like this compound, the milder and more selective sodium borohydride is often sufficient. More sterically hindered hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), are also effective and can offer increased selectivity in molecules with multiple functional groups. davuniversity.orgmasterorganicchemistry.comwikipedia.org

Table 1: Hydride Reduction of this compound
Hydride ReagentExpected ProductGeneral Reaction Conditions
Sodium Borohydride (NaBH₄)1-(tert-butoxy)butan-2-olMethanol or Ethanol solvent, room temperature
Lithium Aluminum Hydride (LiAlH₄)1-(tert-butoxy)butan-2-olAnhydrous ether (e.g., Diethyl ether, THF), followed by aqueous/acidic workup

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds. mnstate.edu It involves the addition of an organomagnesium halide (Grignard reagent, R-MgX) to a carbonyl group. masterorganicchemistry.comncert.nic.in When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group from the reagent attacks the electrophilic carbonyl carbon. mnstate.eduquora.com This nucleophilic addition leads to a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup protonates the oxygen, yielding a tertiary alcohol. ncert.nic.in

For example, the reaction with methylmagnesium bromide (CH₃MgBr) would produce 2-methyl-1-(tert-butoxy)butan-2-ol. The versatility of the Grignard reagent allows for the introduction of a wide variety of carbon-based substituents. quora.com

Table 2: Grignard Addition to this compound
Grignard Reagent (R-MgX)Expected Tertiary Alcohol Product
Methylmagnesium Bromide (CH₃MgBr)2-methyl-1-(tert-butoxy)butan-2-ol
Ethylmagnesium Chloride (CH₃CH₂MgCl)3-(tert-butoxymethyl)pentan-3-ol
Phenylmagnesium Bromide (C₆H₅MgBr)1-(tert-butoxy)-2-phenylbutan-2-ol

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of a ketone results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. chemistrysteps.comlibretexts.org The reaction with this compound is typically catalyzed by a small amount of base, such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.org

The mechanism begins with the nucleophilic attack of the cyanide ion (:CN⁻) on the carbonyl carbon. libretexts.orgyoutube.comyoutube.com This step forms a tetrahedral cyanoalkoxide intermediate. In the final step, this intermediate is protonated, often by an undissociated HCN molecule or during a mild acidic workup, to yield the cyanohydrin product, 2-cyano-1-(tert-butoxy)butan-2-ol. libretexts.org This reaction is reversible, and the position of the equilibrium depends on the specific ketone. libretexts.org

Table 3: Cyanohydrin Formation from this compound
ReagentsProductKey Intermediate
HCN, KCN (catalyst)2-cyano-1-(tert-butoxy)butan-2-olTetrahedral cyanoalkoxide

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic. This acidity allows for their removal by a base to form a resonance-stabilized intermediate known as an enolate. magritek.com For this compound, the α-carbon bearing two protons (part of the ethyl group) is the site of this reactivity. The resulting enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions.

The aldol (B89426) condensation is a characteristic reaction of carbonyl compounds that possess α-hydrogens. magritek.comsigmaaldrich.com In the presence of a base (e.g., sodium hydroxide, potassium tert-butoxide), this compound can form an enolate. google.commasterorganicchemistry.com This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of a second, unreacted molecule of this compound. masterorganicchemistry.com

This initial nucleophilic addition yields a β-hydroxy ketone, known as the aldol addition product. sigmaaldrich.com Upon heating, this aldol adduct can readily undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone, which is the final aldol condensation product. libretexts.org This elimination is often driven by the formation of the conjugated system. masterorganicchemistry.comlibretexts.org

Table 4: Self-Aldol Condensation of this compound
Reaction StageProduct NameGeneral Conditions
Aldol Addition4-(tert-butoxy)-3-hydroxy-3-methylhexan-2-oneBase (e.g., NaOH) in a protic solvent, lower temperatures
Aldol Condensation4-(tert-butoxy)-3-methylhex-3-en-2-oneBase (e.g., NaOH), heat

Alpha-Carbon Reactivity and Enolization Processes

Alpha-Halogenation and Subsequent Transformations

The alpha-halogenation of ketones is a fundamental transformation that proceeds via an enol or enolate intermediate. wikipedia.orglibretexts.org In the case of this compound, an unsymmetrical ketone, the regioselectivity of the reaction is highly dependent on the reaction conditions, specifically whether it is conducted in an acidic or basic medium. The molecule possesses two distinct α-carbon atoms susceptible to halogenation: the C1 methylene (B1212753) group adjacent to the tert-butoxy (B1229062) group and the C3 methylene group of the ethyl chain.

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The formation of the more substituted enol is generally favored thermodynamically, which for this compound would involve the double bond between C2 and C3. Consequently, halogenation in the presence of an acid catalyst is expected to yield the 3-halo-1-(tert-butoxy)butan-2-one as the major product. wikipedia.org A key feature of acid-catalyzed halogenation is that the introduction of a halogen atom deactivates the enol, making subsequent halogenations slower than the first. wikipedia.org This often allows for the selective synthesis of the mono-halogenated product. youtube.com

Conversely, under basic conditions, the reaction involves the formation of an enolate anion. libretexts.org The rate of deprotonation is the determining factor, and the kinetic enolate is formed by removing the most accessible, least sterically hindered proton. For this compound, the protons on the C1 carbon are sterically less hindered than those on the C3 carbon. Therefore, base-promoted halogenation will predominantly yield 1-halo-1-(tert-butoxy)butan-2-one. A significant difference from the acid-catalyzed counterpart is that the electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining α-protons on the same carbon. wikipedia.orglibretexts.org This makes subsequent halogenations faster, and the reaction is prone to polyhalogenation at the same site if more than one α-hydrogen is present. wikipedia.org

Table 1. Regioselectivity of Alpha-Halogenation of this compound
ConditionIntermediateControlling FactorMajor ProductPotential for Polyhalogenation
Acidic (e.g., CH₃COOH)EnolThermodynamic (more stable enol)3-Halo-1-(tert-butoxy)butan-2-oneLow
Basic (e.g., NaOH)EnolateKinetic (faster deprotonation)1-Halo-1-(tert-butoxy)butan-2-oneHigh (at C1)

Subsequent transformations of the resulting α-haloketones are numerous, given their high reactivity as electrophiles in nucleophilic substitution reactions. mdpi.com

Enolate Formation and Reactivity

The formation of enolates from this compound is a critical step for many carbon-carbon bond-forming reactions, as enolates are potent carbon nucleophiles. masterorganicchemistry.com Due to its asymmetric structure, deprotonation of this compound can lead to two different constitutional isomers of the enolate: the kinetic enolate and the thermodynamic enolate. bham.ac.uk

The kinetic enolate is formed faster and results from the removal of a proton from the least sterically hindered α-carbon, which is the C1 position. bham.ac.uk The formation of this enolate is favored by using strong, sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). These conditions ensure that the deprotonation is rapid and irreversible. msu.edu

The thermodynamic enolate is the more stable enolate, which typically corresponds to the more substituted double bond. msu.edu For this compound, this is the enolate formed by deprotonation at the C3 position. Its formation is favored under conditions that allow for equilibration between the ketone and the possible enolates. This is achieved by using a weaker base (such as sodium hydride or potassium tert-butoxide), a protic solvent, or higher reaction temperatures, which allows the initially formed kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic isomer. bham.ac.ukmsu.edu

Once formed, these enolates can react with a variety of electrophiles. A common application is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 reaction to form a new C-C bond at the α-carbon. The choice between kinetic and thermodynamic control allows for the selective alkylation at either the C1 or C3 position, providing a powerful tool for synthetic chemistry.

Table 2. Conditions for Selective Enolate Formation from this compound
Enolate TypeSite of DeprotonationBaseTemperatureKey Characteristics
KineticC1Lithium Diisopropylamide (LDA)Low (-78 °C)Formed faster, less substituted, sterically favored
ThermodynamicC3Potassium tert-butoxide (t-BuOK)Higher (e.g., 25 °C)More stable, more substituted, equilibrium favored

Oxidative Cleavage and Fragmentation Studies

The oxidative cleavage of ketones can lead to the breaking of carbon-carbon bonds, resulting in smaller carboxylic acids or other carbonyl compounds. For an unsymmetrical ketone like this compound, the course of the reaction depends on the oxidant and conditions used.

Under vigorous oxidation conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or nitric acid), the cleavage typically occurs at the carbonyl group. According to Popoff's rule for the oxidation of unsymmetrical ketones, the keto group generally stays with the smaller alkyl group. quora.com In this compound (CH₃CH₂-CO-CH₂O-tBu), the two groups attached to the carbonyl are an ethyl group and a tert-butoxymethyl group. Cleavage can occur on either side of the carbonyl. Cleavage of the C2-C3 bond would result in the formation of acetic acid and 2-(tert-butoxy)acetic acid. Cleavage of the C1-C2 bond is also possible, which would yield propanoic acid and a tert-butoxy-related fragment that could be further oxidized.

Fragmentation of the tert-butoxy group itself can occur under different conditions, such as those involving radical intermediates. For instance, studies on tert-butyl hydroperoxide have shown that tert-butoxy radicals can fragment into acetone (B3395972) and methyl radicals. researchgate.net While not a direct oxidative cleavage of the ketone, similar fragmentation pathways could be initiated under specific oxidative or thermolytic conditions, leading to a complex mixture of products. More targeted catalytic systems, such as copper-catalyzed aerobic oxidation, have been shown to cleave the C-C bonds of related β-alkoxy alcohols, suggesting that similar catalytic approaches could be developed for the selective cleavage of this compound. nih.gov

Ether Linkage Reactivity

Acid-Catalyzed Ether Cleavage Mechanisms

Ethers are generally known for their chemical stability and lack of reactivity towards many reagents. wikipedia.org However, they can undergo cleavage when treated with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). openstax.org The ether linkage in this compound is susceptible to such cleavage.

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgopenstax.org In this compound, one of the alkyl groups is a tertiary group (tert-butyl). The cleavage of ethers with a tertiary alkyl group proceeds through an SN1 mechanism because they can form a stable tertiary carbocation intermediate. openstax.orgfiveable.memasterorganicchemistry.com

The mechanism involves two main steps:

Protonation of the Ether Oxygen: A strong acid protonates the ether oxygen atom, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Formation of a Carbocation: The C-O bond breaks, and the more stable carbocation is formed. In this case, the bond between the oxygen and the tertiary carbon cleaves to form the relatively stable tert-butyl cation and 1-hydroxybutan-2-one (B1215904). wikipedia.orgfiveable.me

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) from the strong acid then acts as a nucleophile and attacks the carbocation, forming a tert-butyl halide. wikipedia.org

This reaction is typically fast and can occur at moderate temperatures due to the stability of the carbocation intermediate. openstax.org The other product of the cleavage is 1-hydroxybutan-2-one.

Table 3. Products of Acid-Catalyzed Cleavage of this compound
ReagentMechanismProduct 1Product 2
HBr (conc.)SN11-Hydroxybutan-2-one2-Bromo-2-methylpropane (tert-Butyl bromide)
HI (conc.)SN11-Hydroxybutan-2-one2-Iodo-2-methylpropane (tert-Butyl iodide)

Reductive Ether Cleavage Investigations

Reductive cleavage of ethers is a less common transformation than acid-catalyzed cleavage and typically requires specific reducing agents. This process involves the breaking of a C-O bond with the addition of hydrogen. While catalytic hydrogenolysis (cleavage using H₂ gas and a metal catalyst) is effective for benzylic and allylic ethers, the cleavage of unactivated alkyl ethers like this compound is more challenging and requires harsher conditions or more potent reagents.

Investigations into the reductive cleavage of simple dialkyl ethers often involve reagents such as alkali metals (e.g., sodium or lithium) in liquid ammonia (B1221849) or with an aromatic hydrocarbon catalyst (e.g., naphthalene). Other systems may use strong hydride reagents. For this compound, reductive cleavage would likely occur at the tert-butyl C-O bond due to steric factors and the electronic nature of the bond. The expected products would be tert-butane and 1-hydroxybutan-2-one, although the carbonyl group might also be susceptible to reduction depending on the reducing agent used. The specific conditions required and the viability of such a reaction for this particular substrate are not extensively documented, highlighting an area for potential research.

Rearrangement Reactions Involving the tert-Butoxy Group

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.demvpsvktcollege.ac.in In the context of this compound, any conditions that might promote a rearrangement involving the tert-butoxy group, such as the presence of a strong acid, are far more likely to first induce the cleavage of the ether linkage.

The high propensity for the molecule to undergo acid-catalyzed cleavage via an SN1 mechanism is due to the exceptional stability of the resulting tert-butyl carbocation. openstax.orgfiveable.me Once this cation is formed, it is rapidly trapped by a nucleophile. Therefore, a msu.eduresearchgate.net-shift or other migration of the tert-butoxy group to another part of the carbon skeleton is mechanistically unfavorable compared to the facile C-O bond scission.

While a rearrangement of the intact tert-butoxy group is unlikely, rearrangement reactions can occur subsequent to the initial cleavage. The tert-butyl cation formed during acid-catalyzed cleavage can, under certain conditions (particularly in the absence of a strong nucleophile), undergo elimination to form 2-methylpropene (isobutylene). openstax.org This elimination pathway is competitive with the nucleophilic substitution that forms the tert-butyl halide. Thus, the primary reactivity involving the tert-butoxy group under rearrangement-promoting conditions is cleavage, followed by potential reactions of the resulting carbocation.

Influence of the tert-Butoxy Moiety on Molecular Reactivity

The presence of the tert-butoxy group at the C1 position of butan-2-one introduces significant steric and electronic perturbations that profoundly impact its chemical reactivity compared to simpler ketones.

Steric Hindrance Effects in Reaction Kinetics and Selectivity

The most prominent feature of the tert-butoxy group is its substantial steric bulk. This spatial encumbrance plays a critical role in dictating the kinetics and selectivity of reactions involving the adjacent carbonyl group. Nucleophilic attack, a fundamental reaction of ketones, is particularly sensitive to steric hindrance. masterorganicchemistry.combrainkart.comncert.nic.inreddit.comyoutube.comlibretexts.org The voluminous nature of the tert-butyl group physically obstructs the trajectory of incoming nucleophiles, thereby slowing down the rate of addition to the carbonyl carbon.

This steric shielding is expected to be more pronounced than in ketones with less bulky substituents, such as methoxy (B1213986) or ethoxy groups. The effect of steric hindrance on reaction rates can be significant, as demonstrated in studies of other sterically encumbered ketones. For instance, the rate of nucleophilic substitution reactions can be dramatically reduced with increasing steric bulk on the substrate. cdnsciencepub.com

The steric influence of the tert-butoxy group also extends to controlling the stereoselectivity of certain reactions. In cases where new stereocenters are formed, the bulky group can direct the approach of a reagent to the less hindered face of the molecule, leading to a preference for one stereoisomer over another.

A comparative analysis of the reactivity of various ketones towards nucleophiles highlights the impact of steric hindrance.

KetoneRelative Reactivity towards NucleophilesSteric Hindrance
PropanoneHighLow
Butan-2-oneModerateModerate
This compound Low (Predicted) High
3,3-Dimethylbutan-2-oneVery LowVery High

This table illustrates the general trend of decreasing reactivity with increasing steric hindrance around the carbonyl group. The reactivity of this compound is predicted based on the known effects of bulky substituents.

Electronic Contributions to Reaction Mechanisms

Beyond steric effects, the tert-butoxy group also exerts a notable electronic influence on the carbonyl group. The oxygen atom in the tert-butoxy moiety possesses lone pairs of electrons that can be donated through resonance, a phenomenon known as the +R effect. This electron-donating nature increases the electron density on the carbonyl carbon. brainkart.comncert.nic.inyoutube.comlibretexts.org

An increase in electron density renders the carbonyl carbon less electrophilic and, consequently, less susceptible to attack by nucleophiles. This electronic effect, in conjunction with the steric hindrance, further contributes to the reduced reactivity of this compound compared to ketones lacking an electron-donating alpha-substituent.

The interplay of steric and electronic effects can be summarized as follows:

EffectInfluence on Carbonyl CarbonImpact on Reactivity
Steric Hindrance Shields from nucleophilic attackDecreases reaction rate
Electronic Donation (+R) Increases electron density (less electrophilic)Decreases reactivity towards nucleophiles

Radical Reaction Pathways

In addition to its behavior in ionic reactions, this compound can participate in reactions involving radical intermediates, particularly under thermal or photochemical conditions.

tert-Butyl Radical-Initiated Processes

The tert-butoxy group can serve as a source of tert-butyl radicals upon homolytic cleavage of the C-O bond, although this typically requires significant energy input. A more common scenario involves the generation of tert-butoxy radicals from other sources, which can then react with this compound.

A tert-butoxy radical is a highly reactive species that can abstract a hydrogen atom from a suitable donor molecule. nih.gov In the context of this compound, this could lead to the formation of a carbon-centered radical on the ketone. The subsequent reactions of this radical would depend on the specific reaction conditions.

Furthermore, tert-butyl radicals, which can be generated from the decomposition of tert-butoxy radicals, can also initiate reactions. These radicals can add to unsaturated bonds or abstract hydrogen atoms. rsc.orgresearchgate.net

Photochemical Reactivity Studies

Ketones are known to undergo characteristic photochemical reactions upon absorption of ultraviolet light, primarily through Norrish Type I and Norrish Type II pathways. wikipedia.orglibretexts.orgresearchgate.netnih.govchem-station.comscispace.comlibretexts.org

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For this compound, two possible Norrish Type I cleavage pathways exist:

Pathway A: Cleavage of the C1-C2 bond to form a tert-butoxymethyl radical and an ethyl radical.

Pathway B: Cleavage of the C2-C3 bond to form an acyl radical and an ethyl radical.

The relative prominence of these pathways would depend on the stability of the resulting radical fragments.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This intermediate can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. For this compound, a γ-hydrogen is available on the ethyl group, making the Norrish Type II reaction a plausible photochemical pathway.

The specific products and quantum yields of the photochemical reactions of this compound would require detailed experimental investigation. However, the general principles of ketone photochemistry provide a framework for predicting the likely transformation pathways. msu.eduacs.org

Strategic Applications in Advanced Organic Synthesis

1-(tert-butoxy)butan-2-one as a Chiral Building Block Precursor

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Ketones are valuable precursors for the generation of chiral centers, and this compound is no exception. The carbonyl group can be transformed into a chiral alcohol or amine through asymmetric reduction or reductive amination, respectively. The resulting stereocenter can then be utilized in the synthesis of more complex chiral molecules.

A hypothetical diastereoselective aldol (B89426) reaction is presented below:

Reactant 1Reactant 2Product DiastereomersPotential Diastereomeric Ratio
Enolate of this compoundBenzaldehyde(2R,3S)- and (2R,3R)-3-hydroxy-2-(tert-butoxymethyl)-1-phenylpropan-1-oneDependent on reaction conditions

This table represents a theoretical outcome based on general principles of aldol reactions.

The enantioselective reduction of the ketone in this compound to a chiral alcohol, 1-(tert-butoxy)butan-2-ol, would be a key transformation. This can be achieved using various chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, or through biocatalysis with enzymes like ketoreductases. The choice of catalyst and reaction conditions would determine the enantiomeric excess (ee) of the resulting alcohol.

A summary of potential enantioselective reduction methods is provided in the table below:

Reduction MethodChiral Catalyst/ReagentExpected ProductPotential Enantiomeric Excess (ee)
Asymmetric HydrogenationRu-BINAP(R)- or (S)-1-(tert-butoxy)butan-2-ol>90%
Asymmetric Transfer Hydrogenation(R,R)-TsDPEN-Ru(R)- or (S)-1-(tert-butoxy)butan-2-ol>95%
Biocatalytic ReductionKetoreductase(R)- or (S)-1-(tert-butoxy)butan-2-ol>99%

This table is illustrative and based on the typical performance of these catalytic systems on analogous substrates.

Utilization in Protecting Group Chemistry

The tert-butyl ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and some oxidizing and reducing agents.

The tert-butoxy (B1229062) group in this compound can be considered a protecting group for the hydroxyl functionality of what would otherwise be 1-hydroxybutan-2-one (B1215904). This protection allows for selective reactions at the ketone functionality without interference from a potentially reactive hydroxyl group.

The cleavage of a tert-butyl ether is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen followed by elimination of the stable tert-butyl cation. The choice of acid and reaction conditions can allow for selective deprotection in the presence of other acid-labile groups.

Common deprotection reagents and their typical conditions are listed below:

ReagentConditions
Trifluoroacetic acid (TFA)Dichloromethane, 0 °C to room temperature
Hydrochloric acid (HCl)Dioxane or methanol, room temperature
Formic acidRoom temperature or gentle heating

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. The bifunctional nature of this compound, possessing both a nucleophilic alpha-carbon (after deprotonation) and an electrophilic carbonyl carbon, makes it a potential candidate for such reactions.

While no specific examples of this compound in cascade or multicomponent reactions have been found in the surveyed literature, one can envision its participation in reactions like a Povarov reaction (a formal [4+2] cycloaddition) after conversion to an enamine, or in a Biginelli-type reaction. In a hypothetical MCR, the ketone could react with an aldehyde and a urea or thiourea derivative to form a dihydropyrimidinone, a privileged scaffold in medicinal chemistry. The bulky tert-butoxy group could influence the stereochemical outcome of such reactions.

Precursor to Biologically Relevant Scaffolds and Complex Molecules

Due to the absence of specific research findings on the application of "this compound" as a precursor to biologically relevant scaffolds and complex molecules, this section cannot be elaborated upon with the required scientific detail and specific examples.

Synthesis of Natural Product Analogues

No literature was identified that describes the use of "this compound" in the synthesis of natural product analogues.

Development of Synthetic Ligands and Organocatalysts

There is no available research data detailing the role of "this compound" in the development of synthetic ligands or organocatalysts.

Table of Compounds Mentioned

Since no specific compounds were discussed in the context of "this compound," a table of mentioned compounds cannot be generated.

Advanced Spectroscopic and Structural Elucidation Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering a detailed map of the proton and carbon environments within a molecule.

The ¹H NMR spectrum of 1-(tert-butoxy)butan-2-one is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The characteristic singlet of the tert-butyl group is expected to appear at approximately 1.2 ppm, integrating to nine protons. The methylene (B1212753) protons adjacent to the ether oxygen are anticipated to resonate as a singlet around 4.0 ppm. The ethyl group protons adjacent to the carbonyl group would appear as a quartet at approximately 2.4 ppm, coupled to the terminal methyl protons, which in turn would present as a triplet around 1.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0Triplet3H-CH₂CH
~1.2Singlet9H-C(CH ₃)₃
~2.4Quartet2H-C(=O)CH ₂CH₃
~4.0Singlet2H-OCH ₂C(=O)-

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Six distinct signals are expected, corresponding to the different carbon environments. The carbonyl carbon is predicted to have the most downfield chemical shift, typically in the range of 200-210 ppm. The quaternary carbon of the tert-butyl group is expected around 75 ppm, while the methyl carbons of this group would appear at approximately 28 ppm. The methylene carbon of the ethyl group is anticipated around 35 ppm, and its terminal methyl carbon at a more upfield position, around 8 ppm. The methylene carbon adjacent to the ether oxygen is predicted to be in the region of 70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~8CH₃-CH₂C H₃
~28CH₃-C(C H₃)₃
~35CH₂-C(=O)C H₂CH₃
~70CH₂-OC H₂C(=O)-
~75C-C (CH₃)₃
~205C=O-C =O

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the protons of the ethyl group, showing a cross-peak between the quartet at ~2.4 ppm and the triplet at ~1.0 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. For instance, the proton singlet at ~4.0 ppm would show a correlation to the carbon signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. Key correlations would be expected between the protons of the tert-butyl group (~1.2 ppm) and the quaternary carbon (~75 ppm) as well as the ether-linked methylene carbon (~70 ppm). Correlations from the ethyl group protons to the carbonyl carbon (~205 ppm) would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this acyclic molecule's basic connectivity, NOESY could provide information about through-space proximity of different proton groups, which can be useful in conformational analysis.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1715-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ range and the C-O stretching of the ether linkage, which is expected to appear in the 1100-1200 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2850-3000StrongC-H stretchAlkyl
~1720Strong, SharpC=O stretchKetone
~1465MediumC-H bendAlkyl
~1370MediumC-H bend (tert-butyl)Alkyl
~1150StrongC-O stretchEther

Table 4: Predicted Raman Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2850-3000StrongC-H stretchAlkyl
~1720Weak-MediumC=O stretchKetone
~1450StrongC-H bendAlkyl
~800-1000MediumC-C stretchCarbon Skeleton

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is pivotal for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the exact mass is calculated based on the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This precise measurement allows for the unambiguous determination of its molecular formula, C₈H₁₆O₂. nih.gov The theoretical exact mass is a critical parameter for its identification in complex mixtures. nih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₆O₂
Monoisotopic Mass 144.11503 Da

This data is computationally derived. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for the analysis of volatile compounds like this compound. scienceworldjournal.org In this technique, the compound is first separated from other components in a mixture based on its boiling point and interactions with the GC column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. libretexts.org

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides valuable structural information. chemguide.co.uk For this compound, the fragmentation is dictated by the presence of the ketone and tert-butyl ether functional groups. Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pattern for ketones where the bond adjacent to the carbonyl group breaks. miamioh.edu This can result in the loss of an ethyl radical (•C₂H₅) or the tert-butoxymethyl radical (•CH₂OC(CH₃)₃).

Tert-Butyl Cation Formation: Cleavage of the ether bond often leads to the formation of the highly stable tert-butyl carbocation, which would produce a prominent peak at an m/z of 57. semanticscholar.org This peak is often the base peak in the mass spectra of compounds containing a tert-butyl group. semanticscholar.org

Table 2: Predicted Major Fragment Ions for this compound in GC-MS

m/z Proposed Fragment Ion Formula Fragmentation Pathway
144 Molecular Ion [C₈H₁₆O₂]⁺• Electron Ionization
129 Loss of methyl [C₇H₁₃O₂]⁺ Cleavage of a methyl from the tert-butyl group
87 Loss of tert-butyl [C₄H₇O₂]⁺ Cleavage of the C-O ether bond
57 Acylium ion [C₃H₅O]⁺ Alpha-cleavage with loss of •CH₂OC(CH₃)₃

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of Derivatives

Direct single-crystal X-ray diffraction of this compound is challenging, as the compound is a liquid under standard conditions. To perform crystallographic analysis, it is a common practice to convert liquid aldehydes and ketones into solid, crystalline derivatives. acs.org A standard method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) to form a stable, solid 2,4-dinitrophenylhydrazone derivative, which is often amenable to crystallization and subsequent X-ray analysis. acs.org

However, a thorough review of published scientific literature indicates that no single-crystal X-ray diffraction studies have been reported for this compound or any of its derivatives. Therefore, experimental data on its solid-state conformation is not currently available.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions (such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions) and the study of crystal packing are entirely dependent on the availability of a solved crystal structure. As no crystallographic data for this compound or its derivatives have been published, a detailed analysis of its crystal packing and intermolecular forces cannot be performed at this time. Such an analysis would require the successful synthesis, crystallization, and X-ray diffraction of a suitable solid derivative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule, independent of its environment. These methods are crucial for understanding the geometry, stability, and electronic characteristics of 1-(tert-butoxy)butan-2-one.

Density Functional Theory (DFT) for Conformational Analysis and Geometrical Optimization

A systematic conformational search using DFT, likely with a functional such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), would identify the stable isomers. The primary energetic considerations would be the steric hindrance from the bulky tert-butyl group and the dipole-dipole interactions involving the carbonyl and ether groups. The geometrical optimization would yield the lowest energy structures, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-O-C-C) Dihedral Angle (O-C-C=O) Relative Energy (kcal/mol)
A (Global Minimum) ~180° (anti) ~120° 0.00
B ~60° (gauche) ~120° 1.5
C ~180° (anti) ~0° (eclipsed) 4.2

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific calculations.

Ab Initio Methods for Electronic Structure and Bonding Characterization

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), provide a more rigorous, albeit computationally intensive, approach to studying electronic structure. These methods would be employed to refine the understanding of bonding in this compound.

Key insights from ab initio calculations would include:

Charge Distribution: A Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges, confirming the electronegativity of the oxygen atoms in the ether and carbonyl groups, and the resulting polarization of the C-O and C=O bonds.

Bond Order: The calculations would determine the strength and nature of the covalent bonds.

Orbital Interactions: Analysis of the molecular orbitals would reveal hyperconjugative and steric interactions that influence the molecule's stability and reactivity. For example, interactions between the lone pairs on the ether oxygen and adjacent sigma anti-bonding orbitals could be quantified.

Table 2: Hypothetical NBO Analysis for the Global Minimum Conformer of this compound

Atom Natural Atomic Charge (e)
Carbonyl Oxygen -0.65
Carbonyl Carbon +0.55
Ether Oxygen -0.50
tert-Butyl Carbons (avg.) -0.20

Note: This table presents hypothetical data to illustrate expected trends in charge distribution.

Energy Landscape and Potential Energy Surface Mapping

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. For this compound, a PES map would be generated by systematically varying two or more key dihedral angles and calculating the energy at each point. This provides a comprehensive "map" of all possible conformations, including stable minima (valleys) and the transition states (saddle points) that connect them. libretexts.orglibretexts.orgwikipedia.org

Mapping the PES is crucial for understanding the molecule's flexibility and the energy barriers to conformational change. A relaxed scan of the PES, where all other geometrical parameters are optimized at each step, would identify the lowest energy pathways for interconversion between different conformers. This information is vital for interpreting experimental spectra and understanding the molecule's dynamic behavior.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static, isolated molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, especially in a condensed phase like a solution.

Conformational Dynamics in Solution and Different Phases

MD simulations would reveal how the conformational preferences of this compound are influenced by its environment. Simulations in different solvents (e.g., a polar solvent like water and a non-polar solvent like hexane) would be particularly insightful. The choice of a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), would be critical for accurately modeling the intra- and intermolecular forces.

Table 3: Hypothetical Parameters for an MD Simulation of this compound

Parameter Value/Setting
Force Field OPLS-AA
Solvent Water (TIP3P model) or Hexane
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Time Step 2 fs

Note: This table outlines typical parameters for such a simulation.

Intermolecular Interaction Modeling (Solvation, Guest-Host Interactions)

MD simulations are also a primary tool for studying intermolecular interactions. For this compound in solution, this would involve analyzing the solvation shell—the arrangement of solvent molecules around the solute.

By calculating radial distribution functions (RDFs), one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute. For instance, in an aqueous solution, the RDF for the carbonyl oxygen would likely show a sharp first peak corresponding to strong hydrogen bonding with water molecules. libretexts.orglibretexts.orgjove.com The ether oxygen can also act as a hydrogen bond acceptor. ucalgary.cabyjus.combritannica.com

If this compound were to be studied in the context of a guest-host system (e.g., inside a cyclodextrin or a protein binding pocket), MD simulations could model the binding process, identify the key intermolecular interactions (like van der Waals forces and hydrogen bonds) responsible for complex stability, and calculate the binding free energy.

Table 4: Hypothetical Radial Distribution Function (RDF) Peak Positions for this compound in Water

Atom Pair (Solute-Solvent) First Peak Position (Å) Interpretation
Carbonyl Oxygen - Water Hydrogen 1.8 Strong hydrogen bond
Ether Oxygen - Water Hydrogen 2.0 Weaker hydrogen bond

Note: This table provides plausible RDF data based on the known properties of the functional groups.

Reaction Pathway Modeling and Transition State Characterization

Theoretical studies in this area would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of reactions involving this compound.

Computational Elucidation of Mechanistic Steps

To elucidate mechanistic steps, researchers would model the interactions of this compound with various reactants. For instance, in a base-catalyzed reaction, computational models would show the abstraction of a proton from one of the alpha-carbons (C1 or C3). The presence of the bulky tert-butoxy (B1229062) group at the C1 position would likely influence the regioselectivity of this deprotonation. Transition state structures for each step of a proposed mechanism would be located and their energies calculated to determine the reaction barriers. For example, in an aldol-type reaction, the transition state for the nucleophilic attack of the enolate of this compound on a carbonyl compound would be characterized.

Prediction of Reaction Outcomes and Selectivity

By comparing the activation energies of different possible reaction pathways, computational models could predict the major products and the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction. For this compound, a key question to be addressed would be the relative reactivity of the two alpha-carbons. The steric hindrance from the tert-butoxy group would be expected to play a significant role in directing reactions away from the C1 position.

A hypothetical data table for a modeled reaction might look like this:

Reaction PathwayReactant(s)Transition State Energy (kcal/mol)Product(s)Predicted Outcome
Path A: C1 DeprotonationThis compound + BaseHigher EnergyC1 EnolateKinetically disfavored
Path B: C3 DeprotonationThis compound + BaseLower EnergyC3 EnolateKinetically favored

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies establish mathematical relationships between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively. youtube.com For this compound, these models could be used to predict properties like its boiling point, solubility, or a specific biological activity.

Descriptor Calculation and Correlation Studies

The first step in QSAR/QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. For this compound, these would include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges on atoms).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to hydrophobicity.

Once calculated for a series of related compounds, these descriptors would be correlated with an experimentally determined activity or property using statistical methods like multiple linear regression or machine learning algorithms.

A hypothetical table of calculated descriptors for this compound could be:

DescriptorValue
Molecular Weight144.21 g/mol
LogP1.5 (estimated)
Molar Refractivity41.3 cm³/mol (estimated)
Polar Surface Area26.3 Ų (estimated)

Predictive Modeling for Chemical Behavior

A successful QSAR/QSPR model can be used to predict the behavior of new or untested compounds. For a series of alpha-alkoxy ketones including this compound, a model could be developed to predict, for example, their toxicity or their efficacy as solvents. The validity of such a model would depend on the quality of the initial data and rigorous statistical validation.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Enhanced Chromatographic Separation and Detection

In analytical chemistry, particularly in chromatography, derivatization is employed to modify an analyte's properties, such as volatility or detectability. gcms.cz For ketones like 1-(tert-butoxy)butan-2-one, which may have limited volatility or lack a strong chromophore for UV detection, these techniques are essential for accurate quantification and identification.

While direct esterification is a reaction characteristic of carboxylic acids and alcohols, the term can be conceptually extended to modifications of ketones that increase volatility for analysis by gas chromatography (GC). Polar functional groups, such as the keto group in this compound, can lead to poor chromatographic performance, including peak tailing. researchgate.net Derivatization converts the ketone into a less polar, more volatile, and more thermally stable compound suitable for GC analysis. researchgate.net

Common strategies to modify the carbonyl group for enhanced volatility include the formation of oximes. Reaction with an O-alkylhydroxylamine, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), converts the ketone into a stable and volatile oxime derivative that can be readily analyzed by GC. gcms.cznih.govsigmaaldrich.com The resulting PFBHA-oximes are particularly well-suited for sensitive detection using an electron capture detector (ECD).

Reagent ClassSpecific Reagent ExampleDerivative FormedPrimary Analytical Advantage
O-AlkylhydroxylaminesO-Methylhydroxylamine HClMethoximeIncreased volatility and thermal stability for GC
O-AlkylhydroxylaminesPFBHAPentafluorobenzyl-oximeHigh volatility and enhanced ECD response
Silylating AgentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silyl enol etherIncreased volatility by masking the polar carbonyl

For analyses using High-Performance Liquid Chromatography (HPLC), derivatization often focuses on introducing a "tag" that can be easily detected by spectroscopic methods, such as UV-Visible or fluorescence detectors. nih.gov This is crucial for compounds like this compound that lack a native chromophore or fluorophore.

The most common approach for tagging ketones is the formation of hydrazones. thermofisher.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to form a 2,4-dinitrophenylhydrazone derivative. researchgate.netwaters.com This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by HPLC-UV at wavelengths around 365 nm. researchgate.net For even greater sensitivity, fluorescent tagging reagents like dansyl hydrazine (B178648) can be used, which yield highly fluorescent hydrazones detectable at very low concentrations. thermofisher.com

Tagging ReagentDerivative FormedDetection MethodKey Feature
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UVStrong UV absorbance
Dansyl HydrazineHydrazoneHPLC-FluorescenceHigh fluorescence quantum yield
NBD MethylhydrazineHydrazoneHPLC-FluorescenceVisible light excitation (~470 nm)

Functionalization for Further Synthetic Transformations

Beyond analysis, derivatization can functionalize this compound, converting it into a versatile building block for more complex molecules. These strategies unlock its potential for applications in materials science and biochemistry.

The ketone group of this compound can serve as a handle for introducing linkers, which can then participate in polymerization or bioconjugation reactions. While ketones themselves are not typically polymerizable, they can be converted into other functional groups that are.

For Polymerization: The ketone can be transformed into a polymerizable moiety. For instance, a Wittig reaction could introduce a vinyl group, or reduction to an alcohol followed by esterification with acryloyl chloride would yield an acrylate (B77674) monomer. Such monomers, derived from the original ketone, could then be incorporated into polymer chains. nih.govacs.org

For Bioconjugation: Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. wikipedia.orglibretexts.org The ketone in this compound can react chemoselectively with molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively. libretexts.orgwiley-vch.de This reaction is a cornerstone of bioorthogonal chemistry because ketones are rare in biological systems. libretexts.org A linker containing a hydrazide at one end and another reactive group (e.g., for attaching to a protein) at the other could be attached to the ketone, preparing it for bioconjugation.

The structure of this compound allows for its conversion into several types of reactive intermediates for organic synthesis. The most significant of these is the enolate.

Treatment of the ketone with a suitable base results in the deprotonation of the alpha-carbon (the carbon atom adjacent to the carbonyl), forming an enolate. masterorganicchemistry.combham.ac.ukyoutube.com This enolate is a powerful carbon-based nucleophile, stabilized by resonance. Because this compound is an unsymmetrical ketone, two different enolates can potentially be formed: the kinetic enolate (from deprotonation of the C1 methylene (B1212753) group) and the thermodynamic enolate (from deprotonation of the C3 methyl group). The choice of base and reaction conditions can selectively generate one over the other. bham.ac.ukmsu.edu These enolate intermediates can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) in crucial carbon-carbon bond-forming reactions like alkylations and aldol (B89426) additions. masterorganicchemistry.com

Spectroscopic Derivatization for Advanced Structural Studies

Derivatization is a powerful tool for confirming molecular structures using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the spectra of this compound itself provide structural information, its derivatives can offer clearer or more definitive data. libretexts.orgpressbooks.pub

For example, the conversion of the ketone to an oxime or hydrazone introduces new, characteristic signals in both ¹H and ¹³C NMR spectra. The appearance of these signals, along with shifts in the signals of the adjacent alpha-carbons, confirms the presence and chemical environment of the original carbonyl group. taylorfrancis.com

In mass spectrometry, derivatization alters the fragmentation pattern of the molecule. Ketones typically undergo characteristic fragmentations like alpha-cleavage. oregonstate.edu A derivative will have a different molecular weight and will fragment in a new, predictable way, often providing unambiguous confirmation of the original structure. scribd.com

Furthermore, if the molecule were chiral, derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (after reduction of the ketone to an alcohol), would create a mixture of diastereomers. wikipedia.org These diastereomers can be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric purity. ccspublishing.org.cnrhhz.net

Conclusion and Future Research Perspectives

Summary of Current Research Gaps and Opportunities

Despite its simple structure, a dedicated body of research on 1-(tert-butoxy)butan-2-one is conspicuously absent in the current chemical literature. This absence itself highlights a significant gap and a corresponding opportunity for foundational research. The primary areas where knowledge is lacking and investigation is warranted are summarized below.

Table 8.1: Key Research Gaps and Opportunities for this compound

Research AreaSpecific GapsOpportunities for Investigation
Synthetic Chemistry Lack of optimized, high-yield synthetic routes. Limited exploration of stereoselective synthesis.Development of novel catalytic methods for its preparation. Exploration of asymmetric synthesis to access chiral analogs.
Reactivity Profiling The full scope of its reactivity as an electrophile and a nucleophile (via its enolate) is not systematically studied.Systematic investigation of its reactions with a diverse range of nucleophiles and electrophiles.
Catalysis Its potential as a ligand or a precursor to a catalytically active species is unknown.Design and synthesis of metal complexes incorporating this scaffold for applications in catalysis.
Medicinal Chemistry The biological activity of the this compound scaffold and its derivatives has not been evaluated.Screening of the compound and its derivatives for various biological activities.
Materials Science Its utility as a monomer or a building block for functional polymers has not been explored.Investigation of its polymerization potential and the properties of the resulting materials.
Computational Chemistry Detailed theoretical studies on its conformational analysis, electronic properties, and reaction mechanisms are scarce.In-silico studies to predict its reactivity, spectral properties, and potential as a molecular design element. nih.gov

Emerging Synthetic Methodologies and Their Potential Application

While specific methods for this compound are not extensively documented, emerging trends in organic synthesis offer promising avenues for its efficient construction.

One such approach is the catalytic α-oxygenation of ketones. Recent advancements have seen the development of metal-catalyzed and organocatalyzed methods for the direct introduction of oxygen-containing functionalities at the α-position of a carbonyl group. For instance, palladium-catalyzed dioxygenation of simple alkenes could be adapted to produce α-hydroxy ketones, which could then be alkylated to yield the target molecule. organic-chemistry.org

Another promising strategy involves the use of hypervalent iodine reagents. These reagents are known to mediate the α-alkoxylation of ketones under mild conditions. The development of chiral hypervalent iodine reagents could also open a pathway to the enantioselective synthesis of this compound derivatives.

Flow chemistry represents a modern synthetic technology that could be applied to the synthesis of this compound. The enhanced heat and mass transfer in flow reactors could allow for safer and more efficient execution of reactions that are difficult to control in batch, such as those involving highly reactive intermediates.

Unexplored Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is anticipated to be dictated by the interplay between the carbonyl group and the adjacent tert-butoxy (B1229062) group. The electron-withdrawing nature of the carbonyl group activates the α-protons, making them amenable to deprotonation to form an enolate. This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Unexplored Nucleophilic Reactivity:

Aldol (B89426) and Related Reactions: While the reactivity of α-alkoxy ketones in aldol reactions has been noted, a systematic study of the diastereoselectivity of the aldol reaction of this compound with various aldehydes has not been performed.

Michael Additions: The conjugate addition of the enolate of this compound to α,β-unsaturated systems is a largely unexplored area.

Asymmetric Alkylation: The development of chiral phase-transfer catalysts or chiral auxiliaries could enable the enantioselective alkylation of the enolate, providing access to a range of chiral α-alkoxy ketones.

Unexplored Electrophilic Reactivity:

Reactions with Organometallic Reagents: The addition of Grignard or organolithium reagents to the carbonyl group could lead to the formation of tertiary alcohols, which are valuable synthetic intermediates.

Reductive Amination: The reaction with amines under reducing conditions could provide access to novel amino alcohol derivatives.

Catalytic Transformations: The tert-butoxy group could potentially be cleaved under acidic conditions to reveal an α-hydroxy ketone. This transformation could be exploited in tandem catalytic processes where the tert-butyl group acts as a temporary protecting group. Furthermore, the development of catalytic methods for the direct functionalization of the C-H bonds within the this compound scaffold would be a significant advance. chemrxiv.org

Prospects for Rational Design of Novel Molecules Incorporating the this compound Scaffold

The this compound scaffold possesses several features that make it an attractive building block for the rational design of novel molecules. The presence of both a ketone and an ether functionality provides multiple points for diversification. The tert-butyl group imparts steric bulk and lipophilicity, which can be advantageous in tuning the physicochemical properties of a molecule.

In Medicinal Chemistry: The α-alkoxy ketone motif is present in a number of biologically active natural products. By using this compound as a starting point, it is possible to design and synthesize novel analogs of these natural products with potentially improved therapeutic properties. The scaffold could be incorporated into larger molecules to probe specific biological targets. For instance, it could serve as a key fragment in the design of enzyme inhibitors, where the ketone could interact with active site residues and the tert-butoxy group could occupy a hydrophobic pocket.

In Materials Science: The ability to functionalize the scaffold at multiple positions could be exploited in the design of novel polymers. For example, polymerization through the carbonyl group or after conversion to a polymerizable moiety could lead to polyethers or other functional polymers with unique thermal and mechanical properties. The incorporation of the bulky tert-butyl group could influence the packing and morphology of these polymers.

Q & A

Q. What synthetic strategies are effective for preparing 1-(tert-butoxy)butan-2-one, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of butan-2-one derivatives with tert-butoxy precursors. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve tert-butoxide ion reactivity.
  • Temperature : Controlled heating (50–80°C) balances reaction kinetics and side-product formation.
    Example Protocol :
MethodConditionsYield (%)Reference
Alkylation of ketoneDMF, 60°C, 12h~65Hypothetical
Oxidation of alcoholPCC in CH₂Cl₂, rt~50Hypothetical
Post-synthesis purification via column chromatography (hexane/EtOAc) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for tert-butoxy singlet (δ 1.2–1.4 ppm) and ketone-adjacent methyl/methylene signals (δ 2.1–2.5 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~210 ppm) and tert-butoxy quaternary carbon (δ ~70 ppm) .
  • IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and ether C-O (~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 158 (calculated for C₈H₁₆O₂) .

Q. How does the tert-butoxy group affect physicochemical properties like logP and solubility?

  • Methodological Answer : The tert-butoxy group increases lipophilicity (logP ~1.8–2.2), reducing aqueous solubility. Experimental determination methods:
  • logP : Reverse-phase HPLC with reference standards.
  • Solubility : Shake-flask method in buffers (pH 1–13) .
    Computational tools (e.g., MarvinSketch) predict logP values but require validation via experimental assays.

Advanced Research Questions

Q. What mechanistic pathways govern this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The tert-butoxy group acts as a bulky electron-donating substituent, directing nucleophilic attack to the ketone’s α-carbon. Key factors:
  • Steric effects : tert-Butoxy hinders SN2 pathways, favoring SN1 mechanisms in polar solvents .
  • Leaving group stability : Halide substitution at the α-position enhances reactivity (e.g., via Cl → Br substitution).
    Computational studies (DFT) model transition states to optimize reaction conditions .

Q. How can discrepancies in biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:
  • Standardized assays : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies).
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values across ≥3 independent replicates.
  • Binding studies : Surface plasmon resonance (SPR) quantifies target affinity (e.g., enzyme inhibition ).

Q. What computational models predict the environmental fate of this compound?

  • Methodological Answer : Given limited ecotoxicological data , employ:
  • QSAR models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation potential.
  • Molecular dynamics simulations : Model hydrolysis pathways (half-life in water/soil).
    Recommended Workflow :

Predict hydrolysis products (e.g., tert-butanol, butan-2-one) using EPI Suite .

Validate with OECD 301D ready biodegradability tests.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.